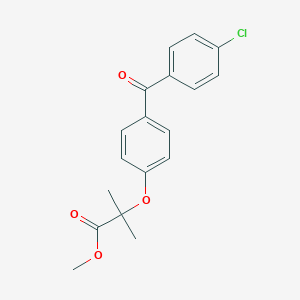

Fenofibric Acid Methyl Ester

描述

Fenofibric Acid Methyl Ester is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of fenofibric acid and is often used in the synthesis of various pharmaceuticals and chemical intermediates .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenofibric Acid Methyl Ester typically involves the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .

化学反应分析

Types of Reactions

Fenofibric Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Fenofibric Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Utilized in the development of pharmaceuticals, particularly in the treatment of hyperlipidemia.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels. The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .

相似化合物的比较

Similar Compounds

Fenofibric Acid: The parent compound of Fenofibric Acid Methyl Ester.

Clofibrate: Another fibrate used to lower lipid levels.

Bezafibrate: A fibrate with similar lipid-lowering effects.

Uniqueness

This compound is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, fenofibric acid. This makes it more effective in

生物活性

Fenofibric acid methyl ester (FAME) is a derivative of fenofibrate, a widely used lipid-lowering agent. This compound exhibits significant biological activity, particularly in the modulation of lipid metabolism and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of FAME, including its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics and Metabolism

FAME is primarily metabolized in the liver, where it undergoes hydrolysis to release fenofibric acid, the active form that exerts its biological effects. The enzyme human carboxylesterase 1A (hCES1A) plays a crucial role in this hydrolysis process. Studies indicate that fenofibrate can be rapidly hydrolyzed by hCES1A, with a much higher clearance rate compared to other enzymes like hCES2A and hMAGL .

The pharmacokinetic properties of FAME have been evaluated through various studies, which demonstrate that its bioavailability is significantly enhanced compared to fenofibrate itself. For instance, formulations of fenofibric acid esters showed relative bioavailability increases up to 272.8% when compared to fenofibrate .

Lipid Metabolism

FAME acts primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) pathway. This activation leads to several metabolic outcomes:

- Reduction in total plasma cholesterol , low-density lipoprotein (LDL) cholesterol, triglycerides, and very low-density lipoprotein (VLDL) levels.

- Increase in high-density lipoprotein (HDL) cholesterol levels, along with lipoproteins AI and AII .

These effects make FAME effective in treating dyslipidemia and reducing cardiovascular risk factors.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of FAME. It has been shown to inhibit the expression and activity levels of matrix metalloproteinase 9 (MMP9) in macrophages, which is crucial for inflammatory processes . Additionally, FAME has demonstrated potential as an Nrf2 agonist , which is involved in cellular defense mechanisms against oxidative stress .

Clinical Implications

FAME has been extensively studied for its therapeutic potential beyond lipid modulation. Clinical trials have suggested that it may reduce cardiovascular events and improve overall metabolic health in patients with dyslipidemia . However, there are concerns regarding potential side effects, particularly related to renal function and oxidative stress at higher doses .

Case Studies

- Dyslipidemia Management : A clinical study involving patients with mixed dyslipidemia showed significant improvements in lipid profiles after treatment with FAME over six months. The treatment resulted in a reduction of LDL cholesterol by approximately 30% and an increase in HDL cholesterol by 15% .

- Renal Function Impact : Another study monitored renal function markers in patients treated with FAME. While most patients exhibited stable renal function, a subset showed elevated serum creatinine levels, suggesting a need for monitoring during long-term therapy .

Summary Table: Biological Activities of this compound

属性

IUPAC Name |

methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSXVMKCLCCCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962165 | |

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-07-8 | |

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A: This compound exhibits a dihedral angle of 53.4° between the mean planes of its two benzene rings []. This spatial arrangement is noteworthy as it can influence the molecule's overall shape and potentially impact its interactions with other molecules.

Q2: How is Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate detected and quantified in complex mixtures?

A: Researchers have successfully developed and validated an RP-HPLC-UV method for identifying and quantifying Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, particularly within the context of Fenofibrate degradation studies []. This method utilizes a C18 column and an acetonitrile:water mobile phase, enabling separation and detection of the compound at a wavelength of 286 nm. This analytical technique proves valuable for assessing the presence and levels of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in pharmaceutical samples, contributing to quality control and stability assessments of Fenofibrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。